molecular formula C20H17NO2S2 B11472327 N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

Cat. No.: B11472327
M. Wt: 367.5 g/mol
InChI Key: MUYSLLLNXBRLMS-UHFFFAOYSA-N
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Description

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

The synthesis of N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, resulting in high yields . Industrial production methods often involve large-scale reactions using similar reagents and conditions, optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. It has been studied for its potential use as an anticancer agent, antimicrobial agent, and in the development of organic semiconductors. Its unique structural properties make it a valuable building block for the synthesis of various biologically active molecules .

Mechanism of Action

The mechanism of action of N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as succinate dehydrogenase, by forming strong hydrogen bonds with the enzyme’s active site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects .

Comparison with Similar Compounds

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide. These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the phenylcarbonyl and thiophene moieties in this compound contributes to its distinct properties and applications .

Properties

Molecular Formula

C20H17NO2S2

Molecular Weight

367.5 g/mol

IUPAC Name

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H17NO2S2/c22-18(13-7-2-1-3-8-13)17-14-9-4-5-10-15(14)25-20(17)21-19(23)16-11-6-12-24-16/h1-3,6-8,11-12H,4-5,9-10H2,(H,21,23)

InChI Key

MUYSLLLNXBRLMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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